1-(Benzyloxycarbonyl)benzotriazole

Übersicht

Beschreibung

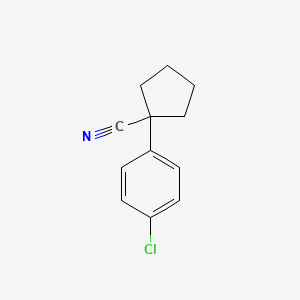

1-(Benzyloxycarbonyl)benzotriazole, commonly referred to as BOC-BT, is an organic compound used in a wide range of scientific and industrial applications. It is a derivative of benzotriazole and is composed of two benzene rings and one nitro group. BOC-BT is a versatile compound that can be used as a protecting group in organic synthesis and as a reagent in biochemistry. It is also used as a catalyst in the production of polymers and as a corrosion inhibitor.

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Transformation

1-(Benzyloxycarbonyl)benzotriazole, as part of the larger family of benzotriazoles, has been studied for its degradation mechanisms, especially in the aquatic environment. Research has shown that these compounds, used as corrosion inhibitors and other industrial applications, undergo various biological degradation pathways. In a study, the degradation processes of benzotriazoles were elucidated using liquid chromatography-high-resolution tandem mass spectrometry, revealing the significance of cometabolic processes in micropollutant degradation in wastewater treatment (Huntscha et al., 2014).

Advanced Oxidation Processes

The degradation of 1H-benzotriazole, a related compound, using ultraviolet activating persulfate has been explored. This method showed potential for efficient detoxification and removal of benzotriazoles from water, highlighting the need for effective treatment methods beyond traditional biological approaches (Ye et al., 2018).

Phototransformation Mechanisms

Studies on 1H-benzotriazole's phototransformation in aquatic environments using multi-element compound-specific isotope analysis have shed light on the chemical's fate in natural waters. These studies have revealed different pathways for direct and indirect photolysis of benzotriazoles, providing insight into their environmental behavior and degradation mechanisms (Wu et al., 2021).

Synthesis and Chemical Transformations

Research has been conducted on the synthesis of diverse 1H-benzotriazoles and their derivatives, demonstrating methods for their efficient production. These studies are crucial for the development of benzotriazoles for various industrial applications, including their role as intermediates in organic synthesis and pharmaceuticals (Gurram et al., 2015).

Corrosion Inhibition

Benzotriazole derivatives, including 1-(Benzyloxycarbonyl)benzotriazole, have been evaluated as corrosion inhibitors, particularly for metals like aluminum. These studies involve theoretical evaluations using quantum chemical calculations and molecular dynamics simulations, emphasizing their significance in industrial applications (Kaya et al., 2016).

Wirkmechanismus

Target of Action

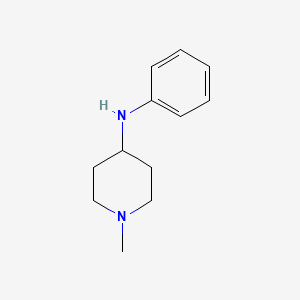

1-(Benzyloxycarbonyl)benzotriazole, also known as Cbz-Bt, primarily targets amino acids , specifically L-cysteine . It is used in the preparation of N-protected cysteines, each with a free sulfhydryl group .

Mode of Action

The compound interacts with its targets through a process of acylation . L-cysteine is treated with 1-(Benzyloxycarbonyl)benzotriazole, resulting in N-protected cysteines, each with a free sulfhydryl group . This interaction results in the formation of N-protected, free sulfhydryl cysteinoylbenzotriazoles .

Biochemical Pathways

The biochemical pathways affected by 1-(Benzyloxycarbonyl)benzotriazole involve the synthesis of peptides . The compound facilitates the construction of peptides and peptide conjugates . The N-protected, free sulfhydryl cysteinoylbenzotriazoles, which are the products of the interaction between L-cysteine and 1-(Benzyloxycarbonyl)benzotriazole, can be further treated with diverse amino acids and dipeptides to afford corresponding N-protected, free sulfhydryl N-terminal cysteine dipeptides and tripeptides .

Pharmacokinetics

The compound’s impact on bioavailability is significant in the context of peptide synthesis, as it aids in the construction of peptides that have greater in vivo stability and bioavailability .

Result of Action

The result of the action of 1-(Benzyloxycarbonyl)benzotriazole is the formation of N-protected, free sulfhydryl N-terminal cysteine dipeptides and tripeptides . These peptides are important in many areas of biomedical research and are attractive targets for drug discovery .

Action Environment

The action of 1-(Benzyloxycarbonyl)benzotriazole is influenced by environmental factors such as temperature and pH. For instance, the compound has a melting point of 107-109 °C , indicating that it is stable at room temperature but can be affected by high temperatures. Additionally, the compound should be stored at a temperature of 2-8°C for optimal stability. The compound’s efficacy in peptide synthesis can also be influenced by the pH of the environment, as certain reactions may require specific pH conditions.

Eigenschaften

IUPAC Name |

benzyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19-10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFZXDSNQGIDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

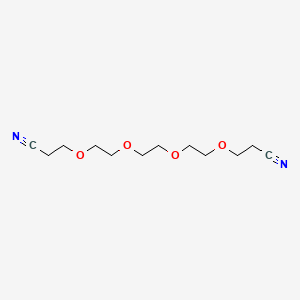

C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326790 | |

| Record name | 1-(Benzyloxycarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxycarbonyl)benzotriazole | |

CAS RN |

57710-80-2 | |

| Record name | 1-(Benzyloxycarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.